

# 6-Methyltetrahydropterin dihydrochloride CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Methyltetrahydropterin  
dihydrochloride

Cat. No.: B048906

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## An In-Depth Technical Guide to 6-Methyltetrahydropterin Dihydrochloride

CAS Number: 69113-63-9

This technical guide provides a comprehensive overview of **6-Methyltetrahydropterin dihydrochloride**, a synthetic analog of tetrahydrobiopterin (BH4), for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and biological significance, with a focus on its role as an enzymatic cofactor.

## Chemical and Physical Properties

**6-Methyltetrahydropterin dihydrochloride** is a white to off-white solid.<sup>[1]</sup> It is the dihydrochloride salt of 6-Methyltetrahydropterin, enhancing its stability and solubility in aqueous solutions. As a synthetic analog of tetrahydrobiopterin (BH4), it serves as a crucial cofactor for several aromatic amino acid hydroxylases.

Property	Value	Reference
CAS Number	69113-63-9	
Molecular Formula	C <sub>7</sub> H <sub>11</sub> N <sub>5</sub> O·2HCl	[2]
Molecular Weight	254.12 g/mol	[2]
Appearance	White to off-white solid	[1]
Solubility	Soluble in water (≥ 50 mg/mL) and DMSO (≥ 50 mg/mL)	[1]
Storage	Store at -20°C, protected from light and moisture.[1][3]	
Stability	Hygroscopic.[3] Solutions are susceptible to oxidation, especially in neutral and alkaline conditions.[3] Acidic solutions (e.g., 0.1 N HCl) are more stable.[3]	

## Synthesis and Purification

The synthesis of 6-alkylated tetrahydropterins like 6-Methyltetrahydropterin generally involves the reduction of a corresponding pterin precursor. A common strategy is the catalytic hydrogenation of a dihydropterin intermediate.

### Illustrative Synthesis Protocol:

A general method for the synthesis of 6-alkyl-tetrahydropterins involves the following conceptual steps, adapted from synthetic procedures for related compounds:

- **Starting Material:** The synthesis often commences with a commercially available pterin derivative, such as 6-methylpterin.
- **Reduction to Dihydropterin:** The initial pterin is first reduced to a more reactive dihydropterin intermediate. This can be achieved using various reducing agents.

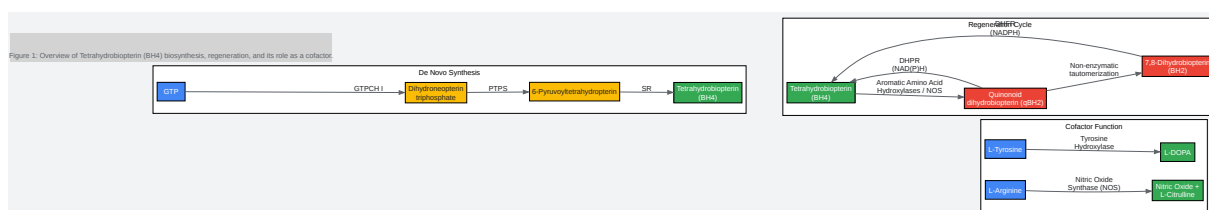
- **Catalytic Hydrogenation:** The dihydropterin is then subjected to catalytic hydrogenation to yield the tetrahydropterin. A common catalyst for this step is platinum oxide ( $\text{PtO}_2$ ). The reaction is typically carried out under a hydrogen atmosphere in an acidic solvent, such as acetic acid or dilute hydrochloric acid, to facilitate the reduction and the formation of the dihydrochloride salt.
- **Purification:** The final product, **6-Methyltetrahydropterin dihydrochloride**, is purified to remove the catalyst and any byproducts. Purification methods may include filtration, recrystallization, and washing with appropriate solvents. Recrystallization from a mixture of methanol and diethyl ether has been described for similar compounds.

## Biological Role and Signaling Pathways

6-Methyltetrahydropterin's primary biological significance lies in its function as a cofactor for several key enzymes, mirroring the role of the natural cofactor, tetrahydrobiopterin ( $\text{BH}_4$ ).<sup>[4]</sup>  $\text{BH}_4$  is essential for the synthesis of monoamine neurotransmitters and nitric oxide.<sup>[4][5]</sup>

The core pathway involves the de novo synthesis of  $\text{BH}_4$  from guanosine triphosphate (GTP) and a salvage pathway for its regeneration.<sup>[2][6][7]</sup>

## Tetrahydrobiopterin ( $\text{BH}_4$ ) Biosynthesis and Regeneration Pathway



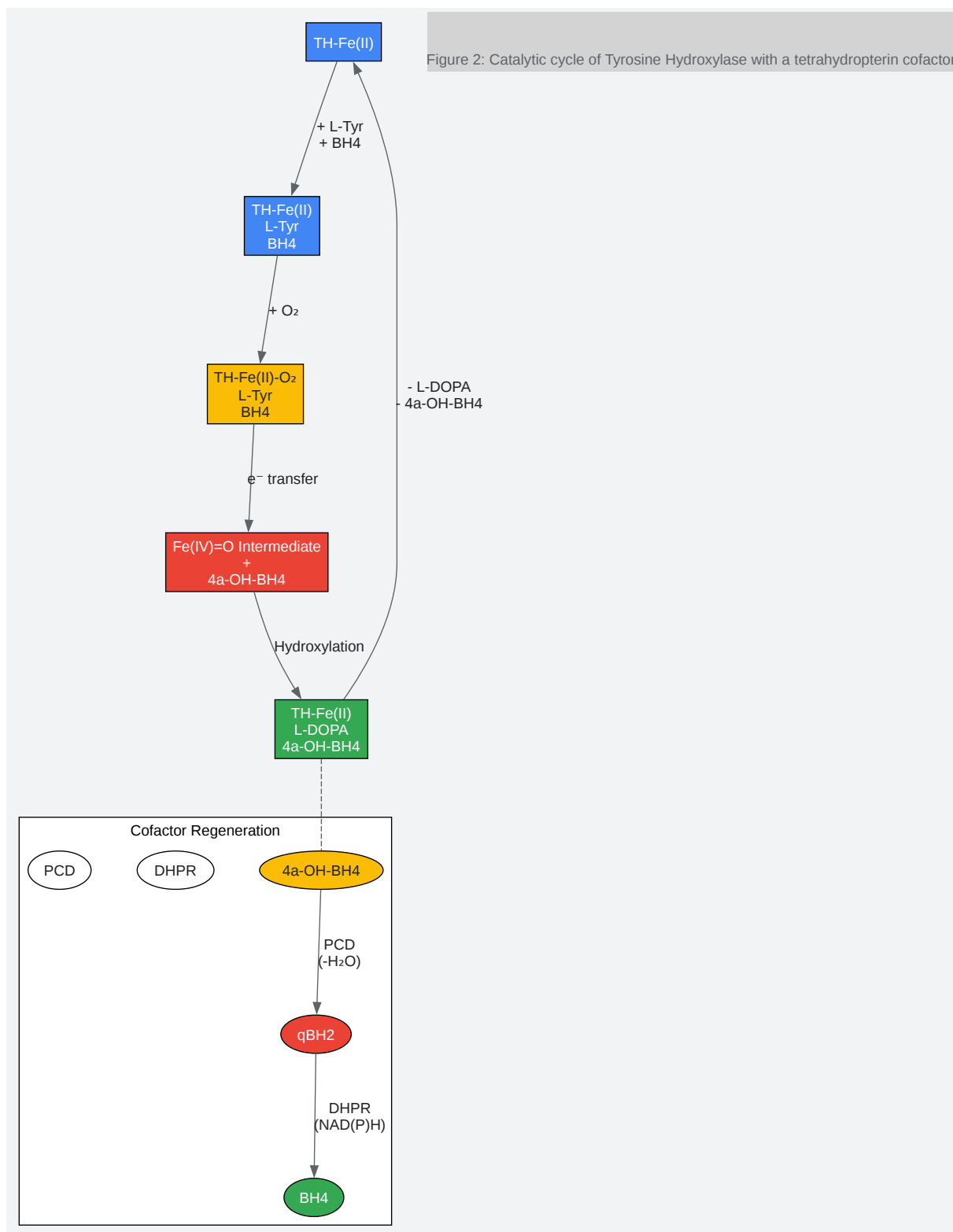
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Caption: BH4 Biosynthesis and Regeneration.

6-Methyltetrahydropterin can substitute for BH4 as a cofactor for enzymes like tyrosine hydroxylase, facilitating the conversion of L-tyrosine to L-DOPA, the precursor to dopamine.[4]

## Catalytic Cycle of Tyrosine Hydroxylase

The catalytic cycle of tyrosine hydroxylase involves the reduction of molecular oxygen and the hydroxylation of the aromatic ring of tyrosine, with the tetrahydropterin cofactor being oxidized in the process.[8][9][10][11]



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Caption: Tyrosine Hydroxylase Catalytic Cycle.

## Experimental Protocols

**6-Methyltetrahydropterin dihydrochloride** is frequently used as a cofactor in in vitro assays for tyrosine hydroxylase activity. Below are examples of experimental protocols.

### Tyrosine Hydroxylase Activity Assay using HPLC

This method quantifies the enzymatic product, L-DOPA, by separating it from the substrate, L-tyrosine, using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.<sup>[4][12]</sup>

Materials:

- Tyrosine hydroxylase (purified or in tissue homogenate)
- **6-Methyltetrahydropterin dihydrochloride**
- L-tyrosine
- Catalase
- Fe(II) salt (e.g.,  $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2$ )
- Aromatic L-amino acid decarboxylase inhibitor (e.g., NSD-1015)
- Assay buffer (e.g., MES or HEPES, pH 7.0)
- 0.1 M Perchloric acid (for reaction termination)
- HPLC system with a suitable column and detector

Procedure:

- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, L-tyrosine, catalase, Fe(II), and the decarboxylase inhibitor.
- **Enzyme Addition:** Add the tyrosine hydroxylase enzyme preparation to the reaction mixture.

- Initiation of Reaction: Start the reaction by adding a solution of **6-Methyltetrahydropterin dihydrochloride**.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
- Termination: Stop the reaction by adding an equal volume of cold 0.1 M perchloric acid.
- Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Filter the supernatant through a 0.22 µm filter.
- HPLC Analysis: Inject the filtered sample into the HPLC system. L-DOPA is separated from other components and quantified by its electrochemical signal or fluorescence.
- Data Analysis: Calculate the amount of L-DOPA produced per unit time and per amount of enzyme to determine the enzyme activity.

## Real-Time Colorimetric Assay for Tyrosine Hydroxylase Activity

This assay allows for the continuous monitoring of L-DOPA production in a microplate reader format.[\[13\]](#)[\[14\]](#)

Materials:

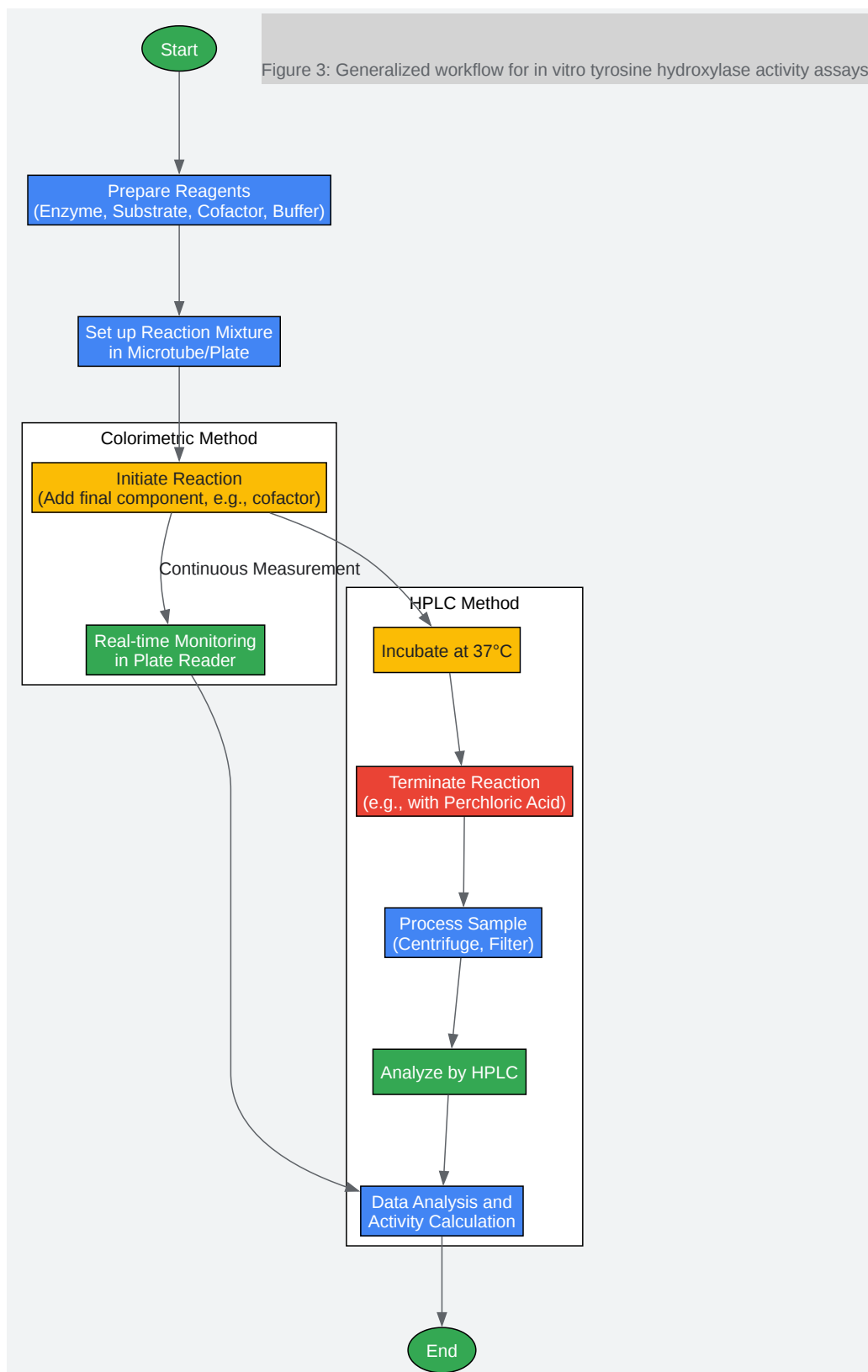
- Tyrosine hydroxylase
- **6-Methyltetrahydropterin dihydrochloride** (or another analog like DMPH<sub>4</sub>)
- L-tyrosine
- Fe(II) salt
- Sodium periodate (NaIO<sub>4</sub>)
- Assay buffer
- 96-well microplate and plate reader capable of measuring absorbance at 475 nm

**Procedure:**

- **Reagent Preparation:** Prepare solutions of tyrosine hydroxylase, L-tyrosine, the tetrahydropterin cofactor, Fe(II), and sodium periodate in the assay buffer.
- **Assay Setup:** In a 96-well plate, add the enzyme, cofactor, and Fe(II).
- **Reaction Initiation:** Start the reaction by adding L-tyrosine and sodium periodate to each well.
- **Measurement:** Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes). The sodium periodate oxidizes the newly formed L-DOPA to dopachrome, which has a characteristic absorbance at this wavelength.
- **Data Analysis:** The rate of increase in absorbance at 475 nm is directly proportional to the rate of L-DOPA production and thus the tyrosine hydroxylase activity.

## Experimental Workflow for a Tyrosine Hydroxylase Assay





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Caption: Tyrosine Hydroxylase Assay Workflow.

## Applications in Research and Drug Development

**6-Methyltetrahydropterin dihydrochloride** is a valuable tool in several areas of biomedical research and has implications for drug development.

- **Enzyme Kinetics and Mechanism Studies:** As a stable and active analog of BH<sub>4</sub>, it is used to investigate the kinetics and reaction mechanisms of aromatic amino acid hydroxylases and nitric oxide synthases.<sup>[15]</sup> Its use allows for the study of these enzymes under controlled in vitro conditions.
- **High-Throughput Screening (HTS):** The stability and activity of 6-Methyltetrahydropterin and its analogs make them suitable for use in HTS campaigns to identify modulators (inhibitors or activators) of BH<sub>4</sub>-dependent enzymes.<sup>[13]</sup>
- **Model for BH<sub>4</sub> Deficiency:** In cellular and animal models, it can be used to study the physiological consequences of altered BH<sub>4</sub> metabolism and to test potential therapeutic interventions for diseases associated with BH<sub>4</sub> deficiency.
- **Drug Design and Medicinal Chemistry:** The pterin scaffold is a subject of interest in medicinal chemistry. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a relevant concept in the design of pterin-based compounds. While not a drug itself, 6-Methyltetrahydropterin serves as a reference compound in the development of novel pterin analogs with improved stability, bioavailability, or target specificity.

## Conclusion

**6-Methyltetrahydropterin dihydrochloride** is an indispensable research tool for scientists studying the biochemistry and pharmacology of tetrahydrobiopterin-dependent enzymatic pathways. Its well-defined chemical properties, commercial availability, and functional similarity to the natural cofactor, BH<sub>4</sub>, make it a valuable reagent for enzyme characterization, inhibitor screening, and investigating the pathophysiology of disorders related to BH<sub>4</sub> metabolism. This guide provides a foundational understanding of this compound for its effective application in a research and development setting.

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- To cite this document: BenchChem. [6-Methyltetrahydropterin dihydrochloride CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048906#6-methyltetrahydropterin-dihydrochloride-cas-number]

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